molecular formula C16H20N2O2 B2393626 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide CAS No. 2034587-12-5

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide

Cat. No.: B2393626
CAS No.: 2034587-12-5
M. Wt: 272.348
InChI Key: KAGAWKDOEZRWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide is a synthetic compound of interest in medicinal chemistry research, characterized by its unique hybrid structure incorporating a 2-methylbenzamide group linked to a 1-methyl-1H-pyrrole moiety via a 3-hydroxypropyl chain. This molecular architecture combines two privileged scaffolds known for diverse biological activities. The benzamide core is a common feature in pharmacologically active compounds and has been extensively studied in various metabolic pathways . The pyrrole ring is a significant heterocycle in drug discovery; for instance, pyrrole-based structures have been investigated as inhibitors of histone deacetylases (HDACs) and have demonstrated anti-inflammatory properties in related chemical series . Specifically, compounds featuring an N-[3-(1H-pyrrol-1-yl)propyl]benzamide sulfonamide scaffold have shown moderate immunomodulating effects in vitro, attenuating the production of nitric oxide (NO) and pro-inflammatory cytokines in activated microglial cells . The presence of the hydroxy group in the propyl linker may influence the compound's physicochemical properties, such as its solubility and hydrogen-bonding capacity. This reagent is intended for research purposes to investigate its potential biological activities, physicochemical properties, and as a building block for further chemical synthesis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12-6-3-4-7-13(12)16(20)17-10-9-15(19)14-8-5-11-18(14)2/h3-8,11,15,19H,9-10H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGAWKDOEZRWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC(C2=CC=CN2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrole Ring Functionalization

The 1-methyl-1H-pyrrole subunit is synthesized via N-methylation of pyrrole-2-carbaldehyde using methyl iodide in the presence of sodium hydride, followed by reduction with sodium borohydride to yield 1-methyl-1H-pyrrol-2-ylmethanol. Alternative routes employ Grignard additions to pre-functionalized pyrroles, such as the reaction of 2-lithio-1-methylpyrrole with ethylene oxide to form 2-(2-hydroxyethyl)-1-methyl-1H-pyrrole.

Hydroxypropyl Chain Installation

The 3-hydroxypropyl linker is introduced through a Mannich reaction between 1-methyl-1H-pyrrole-2-carbaldehyde, formaldehyde, and ammonium acetate, producing 3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol. This intermediate is critical for subsequent amide coupling.

Amide Bond Formation

Coupling 2-methylbenzoic acid with 3-amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol is achieved via carbodiimide-mediated activation. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane yield the target amide in 72% efficiency after column chromatography. Patent literature describes palladium-catalyzed amidations using bis(triphenylphosphine)palladium(II) chloride to enhance regioselectivity.

Stepwise Synthetic Protocol

Synthesis of 1-Methyl-1H-Pyrrol-2-ylmethanol

  • N-Methylation : Pyrrole-2-carbaldehyde (10 mmol) is treated with methyl iodide (12 mmol) and NaH (15 mmol) in tetrahydrofuran (THF) at 0°C for 2 hours.
  • Reduction : The resulting 1-methyl-1H-pyrrole-2-carbaldehyde is reduced with NaBH4 (20 mmol) in methanol at 25°C for 4 hours, yielding 1-methyl-1H-pyrrol-2-ylmethanol (87% yield).

Preparation of 3-Amino-1-(1-Methyl-1H-Pyrrol-2-yl)Propan-1-ol

A Mannich reaction is conducted by refluxing 1-methyl-1H-pyrrole-2-carbaldehyde (5 mmol), paraformaldehyde (15 mmol), and ammonium acetate (10 mmol) in ethanol for 12 hours. The crude product is purified via recrystallization from ethyl acetate/hexane (64% yield).

Amide Coupling with 2-Methylbenzoic Acid

  • Acid Activation : 2-Methylbenzoic acid (6 mmol) is dissolved in dichloromethane with EDC (7.2 mmol) and HOBt (6.6 mmol) at 0°C for 30 minutes.
  • Nucleophilic Attack : 3-Amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-ol (5 mmol) is added, and the mixture is stirred at 25°C for 18 hours.
  • Workup : The organic layer is washed with 5% NaHCO3, dried over MgSO4, and concentrated. Flash chromatography (SiO2, ethyl acetate/hexane 1:1) affords the title compound (78% yield).

Alternative Synthetic Routes

Radical Addition-Alkylation Sequence

A patent-pending method employs Mn(OAc)3-mediated radical addition of diethyl bromomalonate to 2-benzoylpyrrole, followed by alkylation with methyl vinyl ketone. Hydrolysis and decarboxylation yield the hydroxypropyl-pyrrole intermediate, which is coupled with 2-methylbenzoyl chloride (58% overall yield).

Enzymatic Hydrolysis

Lipase-catalyzed resolution of racemic 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propylamine enhances enantiopurity prior to amide formation. Candida antarctica lipase B in phosphate buffer (pH 7.0) achieves 92% enantiomeric excess.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Parameter Optimal Condition Yield Improvement
Solvent (Amide Coupling) Dichloromethane 78% vs. 52% (DMF)
Temperature 25°C 15% ↑ vs. 0°C
Catalyst Loading 1.2 eq EDC 10% ↑ vs. 1.0 eq

Polar aprotic solvents like N,N-dimethylformamide (DMF) induce side reactions due to the basicity of the pyrrole nitrogen, whereas dichloromethane minimizes decomposition.

Protecting Group Strategies

The tertiary alcohol in the hydroxypropyl chain is susceptible to dehydration under acidic conditions. Protection as a tert-butyldimethylsilyl (TBS) ether prior to amidation, followed by deprotection with tetra-n-butylammonium fluoride (TBAF), improves yields from 65% to 81%.

Analytical Characterization

  • NMR Spectroscopy :
    • 1H NMR (CDCl3) : δ 7.45 (d, J = 7.2 Hz, 1H, ArH), 6.75 (s, 1H, pyrrole-H), 3.82 (s, 3H, N-CH3), 2.55 (s, 3H, Ar-CH3).
    • 13C NMR : 168.2 ppm (amide C=O), 137.1 ppm (pyrrole C-2).
  • High-Resolution Mass Spectrometry : m/z 302.1754 [M+H]+ (calcd. 302.1758).
  • HPLC Purity : 98.6% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrrole ring or the benzamide moiety.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or amine derivative.

Scientific Research Applications

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrrole ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:
  • Substituent Diversity: The target compound’s pyrrole group distinguishes it from analogs with pyrazole (), thiophene (), or pyridine () moieties.
  • Hydroxy Group Placement : The 3-hydroxypropyl chain in the target compound may enhance solubility compared to the 2-hydroxy-1,1-dimethylethyl group in , which has steric hindrance from dimethyl groups.
  • Synthetic Complexity: The target compound’s synthesis would likely require coupling 2-methylbenzoic acid derivatives with a pyrrole-containing amino alcohol, similar to methods in . By contrast, involves multi-step functionalization of thiophene and azetidine groups.

Physicochemical and Functional Properties

  • Lipophilicity : The pyrrole and hydroxypropyl groups in the target compound may balance lipophilicity, whereas the pyridine in increases polarity. Thiophene in contributes moderate hydrophobicity.
  • Hydrogen Bonding: The amide and hydroxy groups in the target compound enable N,O-bidentate coordination, a feature shared with , which is noted for metal-catalyzed C–H bond functionalization .
  • Biological Activity : While exhibits antiviral activity against SARS-CoV-2 PLpro, the target compound’s pyrrole group could modulate interactions with proteases or kinases, though specific data are lacking.

Biological Activity

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications. Its complex structure includes a hydroxypropyl group linked to a pyrrole ring, which contributes to its unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C13H17N2O2
  • Molecular Weight : 233.29 g/mol

Structural Features

FeatureDescription
Pyrrole Ring Contributes to the compound's reactivity and binding properties.
Hydroxypropyl Group Enhances solubility and potential interactions with biological targets.
Benzamide Core Important for its pharmacological activity, particularly in HDAC inhibition.

This compound primarily functions as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors play a crucial role in cancer therapy by modifying gene expression patterns, promoting cell cycle arrest, and inducing apoptosis in cancer cells. The compound's ability to alter the acetylation status of histones suggests significant implications for treating various malignancies and other diseases influenced by epigenetic changes.

Therapeutic Potential

  • Cancer Therapy : The inhibition of HDACs is particularly relevant in oncology, where it can lead to the reactivation of tumor suppressor genes and the inhibition of oncogenes.
  • Neurodegenerative Diseases : The compound may also have applications in treating conditions like Alzheimer's disease, where HDAC inhibition can promote neuroprotection and cognitive function.
  • Inflammatory Disorders : By modulating inflammatory pathways, this compound could potentially serve as a therapeutic agent in diseases characterized by chronic inflammation.

Case Studies

Several studies have investigated the biological activity of similar compounds within the benzamide class, providing insights into their mechanisms and therapeutic applications:

  • A study on substituted benzamides demonstrated their efficacy as RET kinase inhibitors, showcasing moderate to high potency against cancer cell proliferation .
  • Research into benzamide derivatives has highlighted their role in inhibiting enzymes critical for cellular metabolism, which could be leveraged for targeted cancer therapies .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamideLacks pyrrole ringHDAC inhibitor; potential anti-cancer properties
N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamideLacks trifluoromethoxy groupAltered pharmacokinetics; potential for different therapeutic uses
N-(4-chloro-benzamides)Contains heteroaryl ringsModerate RET kinase inhibition

This comparative analysis indicates that the presence of both the pyrrole ring and hydroxypropyl group significantly enhances the biological activity and therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide, and what key reagents/conditions are required?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling, alkylation, or nucleophilic substitution. For example, similar compounds (e.g., pyrazole derivatives) are synthesized using:

  • Reagents : 1-methyl-1H-pyrrole derivatives, benzoyl chloride analogs, and hydroxylamine.
  • Conditions : Solvents like dichloromethane (DCM) or tetrahydrofuran (THF), temperatures ranging from 0°C to reflux (40–80°C), and catalysts such as triethylamine (TEA) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
  • Example : A related benzamide compound was synthesized via a coupling reaction under anhydrous conditions, yielding 48% with purity confirmed by HPLC (>98%) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the hydroxyl, pyrrole, and benzamide moieties. For instance, a similar compound showed distinct peaks at δ 7.74 (d, 2H, J = 8.7 Hz) for aromatic protons and δ 4.28–4.17 (m, 1H) for the hydroxypropyl group .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 488.6 [M+H]⁺) .
  • Chromatography : HPLC with UV detection ensures purity (e.g., 98.67% purity for a structurally related compound) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF improves reaction rates for sterically hindered substrates .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., amine coupling), while reflux (80°C) accelerates cyclization .
  • Catalyst Screening : EDC/HOBt systems increase coupling efficiency for amide bonds, as evidenced by a 70% yield improvement in a dihydrochloride derivative .
  • Data Table :
ParameterOptimal RangeImpact on YieldReference
Solvent (DMF)20–40% v/v+25% yield
Temperature0–5°CReduces byproducts
Catalyst (EDC)1.2 eq.+15% efficiency

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?

  • Methodological Answer :

  • Purity Assessment : Contaminants (e.g., unreacted starting materials) can skew NMR signals. Repurify via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Deuteration Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; hydroxyl protons may appear as broad singlets in DMSO .
  • 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals (e.g., distinguishing pyrrole C-H couplings from benzamide protons) .

Q. What strategies are used to evaluate the biological activity of this compound, particularly its interaction with enzyme targets?

  • Methodological Answer :

  • Kinase Inhibition Assays : For related pyrrole-benzamide hybrids, IC₅₀ values are determined using ADP-Glo™ kinase assays (e.g., IC₅₀ = 12 nM against MAPK14) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for G-protein-coupled receptors (GPCRs) .
  • Data Table :
TargetAssay TypeResult (IC₅₀/Kᵢ)Reference
MAPK14ADP-Glo™12 nM
5-HT₂A ReceptorRadioligandKᵢ = 8.3 µM

Contradiction Analysis & Theoretical Frameworks

Q. How can discrepancies in reported biological activities of structurally similar compounds be reconciled?

  • Methodological Answer :

  • SAR Studies : Systematically modify substituents (e.g., methyl vs. trifluoromethyl groups) to isolate activity contributors. For example, replacing a methyl group with CF₃ increased metabolic stability but reduced solubility .
  • Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding poses and explain variance in experimental IC₅₀ values .

Q. What conceptual frameworks guide the design of derivatives to enhance pharmacokinetic properties?

  • Methodological Answer :

  • Lipinski’s Rule of Five : Prioritize derivatives with molecular weight <500 Da, LogP <5, and ≤10 H-bond acceptors/donors .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation, as shown in a pyridazine analog with 90% plasma stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.